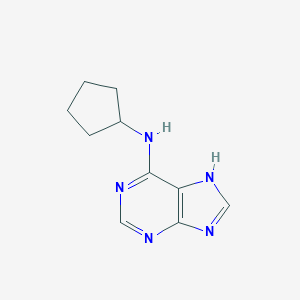

N-cyclopentyl-9H-purin-6-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopentyl-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5/c1-2-4-7(3-1)15-10-8-9(12-5-11-8)13-6-14-10/h5-7H,1-4H2,(H2,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMWYJWNGVLKEDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=NC=NC3=C2NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353872 | |

| Record name | N-cyclopentyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103626-36-4 | |

| Record name | N-cyclopentyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Compass of Kinase and Receptor Exploration: A Technical Guide to the Synthesis and Screening of N-cyclopentyl-9H-purin-6-amine Analogs

Introduction: The Purine Privileged Scaffold in Modern Drug Discovery

The purine core is a cornerstone in medicinal chemistry, forming the basis of endogenous signaling molecules and a multitude of therapeutic agents.[1] Among the vast chemical space of purine derivatives, N-cyclopentyl-9H-purin-6-amine and its analogs have garnered significant attention. This class of compounds, which includes the well-characterized adenosine A1 receptor agonist N6-cyclopentyladenosine (CPA), offers a versatile scaffold for targeting a range of proteins, most notably adenosine receptors and protein kinases.[1][2] Dysregulation of these targets is implicated in a myriad of pathologies, including cancer, inflammation, and neurological disorders, making the development of novel, selective modulators a critical endeavor in drug discovery.[3][4]

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and screening of this compound analogs. We will delve into the causal relationships behind experimental choices, providing not just the "how" but the critical "why" that underpins robust scientific inquiry.

Part 1: Synthesis of this compound Analogs: A Step-by-Step Nucleophilic Aromatic Substitution Approach

The cornerstone of synthesizing this compound analogs lies in the nucleophilic aromatic substitution (SNAr) reaction.[5] This powerful transformation allows for the direct installation of the cyclopentylamino moiety onto the purine ring, typically starting from an activated purine precursor such as 6-chloropurine. The electron-withdrawing nature of the purine ring system facilitates nucleophilic attack at the C6 position, leading to the displacement of the chloro leaving group.[6]

Rationale for Method Selection

The SNAr approach is favored for its efficiency, reliability, and the commercial availability of starting materials. 6-chloropurine provides a reactive electrophilic center at the C6 position, primed for attack by a primary amine like cyclopentylamine.[7] The choice of a suitable base and solvent system is critical for reaction success, ensuring the deprotonation of the amine nucleophile to enhance its reactivity while maintaining the stability of the purine core.

Experimental Workflow: From Reagents to Purified Analog

The following diagram illustrates the general workflow for the synthesis, purification, and characterization of a representative this compound analog.

Caption: General workflow for the synthesis and characterization of this compound analogs.

Detailed Synthesis Protocol: this compound

This protocol provides a detailed, step-by-step methodology for the synthesis of the parent compound, this compound.

Materials:

-

6-Chloropurine

-

Cyclopentylamine

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Ethanol (EtOH) or n-Butanol (n-BuOH)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc) and Hexanes for chromatography

-

Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloropurine (1.0 eq).

-

Solvent and Base Addition: Add ethanol (or n-butanol) to the flask to create a suspension. Add triethylamine (2.0-3.0 eq) to the mixture. The base is crucial to neutralize the HCl generated during the reaction and to deprotonate the cyclopentylamine, increasing its nucleophilicity.

-

Nucleophile Addition: Add cyclopentylamine (1.2-1.5 eq) to the reaction mixture. An excess of the amine is used to drive the reaction to completion.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (6-chloropurine) is consumed (typically 18-24 hours).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Concentrate the reaction mixture in vacuo to remove the solvent.

-

Purification: Purify the crude residue by column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for eluting the desired product.

-

Product Isolation and Characterization: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid. The identity and purity of the compound should be confirmed by NMR spectroscopy and mass spectrometry.[8][9]

Structural Characterization:

-

¹H NMR: The proton NMR spectrum should show characteristic peaks for the cyclopentyl protons (typically multiplets in the aliphatic region) and the purine ring protons (in the aromatic region).[10]

-

¹³C NMR: The carbon NMR will confirm the presence of all carbons in the molecule, including the distinct signals for the cyclopentyl and purine carbons.[10]

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should show a prominent peak corresponding to the molecular ion [M+H]⁺, confirming the molecular weight of the synthesized compound.[11][12]

Part 2: Biological Screening of this compound Analogs

The synthesized analogs are then subjected to a battery of biological assays to determine their activity and selectivity against specific targets. The primary targets for this class of compounds are adenosine receptors and protein kinases.

Target Rationale: Why Adenosine Receptors and Kinases?

-

Adenosine Receptors: N6-substituted purines are classic adenosine receptor ligands.[13] N6-cyclopentyladenosine (CPA) is a potent and selective agonist for the adenosine A1 receptor.[14][15][16] Screening against the family of adenosine receptors (A1, A2A, A2B, and A3) is therefore a logical first step.

-

Protein Kinases: The purine scaffold is also a well-established "privileged structure" for designing kinase inhibitors, as it mimics the adenine core of ATP, the natural substrate for kinases.[1][4] Many clinically successful kinase inhibitors are purine analogs.

Screening Workflow: From Compound to Biological Activity

The following diagram outlines a typical screening cascade for this compound analogs.

Caption: A tiered screening workflow for identifying lead compounds from a library of synthesized analogs.

Detailed Screening Protocols

This protocol describes a competitive binding assay to determine the affinity of test compounds for the human adenosine A1 receptor using Bioluminescence Resonance Energy Transfer (BRET).[7][10]

Materials:

-

HEK293 cells stably expressing Nluc-A1R (N-terminally tagged with NanoLuc® luciferase)

-

Fluorescent ligand (e.g., CA200645)

-

Test compounds (this compound analogs)

-

NanoBRET™ Nano-Glo® Substrate and Inhibitor

-

White, opaque 96-well or 384-well plates

-

BRET-capable plate reader

Procedure:

-

Cell Plating: Seed the Nluc-A1R expressing HEK293 cells into the assay plate and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate buffer.

-

Assay Setup: To each well, add the fluorescent ligand at a concentration close to its Kd. Then, add the serially diluted test compounds. Include a "no inhibitor" control (vehicle only) and a "non-specific binding" control (a high concentration of a known A1 antagonist).

-

BRET Reaction: Add the NanoBRET™ substrate to all wells to initiate the luminescent reaction.

-

Data Acquisition: Read the plate on a BRET-capable reader, measuring both the donor (luciferase) and acceptor (fluorescent ligand) emission signals.

-

Data Analysis: Calculate the BRET ratio for each well. Plot the BRET ratio against the logarithm of the test compound concentration and fit the data to a one-site competition binding model to determine the IC₅₀. The Ki can then be calculated using the Cheng-Prusoff equation.

This protocol describes a general method for measuring the inhibitory activity of the synthesized analogs against a specific protein kinase.[3][17]

Materials:

-

Recombinant protein kinase (e.g., CDK2/Cyclin A)

-

Kinase substrate peptide

-

Adenosine triphosphate (ATP)

-

Test compounds

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.

-

Kinase Reaction: In each well, combine the kinase, its specific substrate, and the test compound.

-

Initiation of Reaction: Add ATP to each well to start the kinase reaction. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ kit, which involves a two-step process of depleting the remaining ATP and then converting the generated ADP back to ATP to drive a luciferase reaction.

-

Data Acquisition: Measure the luminescence in each well using a luminometer. The luminescence signal is directly proportional to the kinase activity.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

This assay assesses the cytotoxic or cytostatic effects of the synthesized analogs on cancer cell lines.[18]

Materials:

-

Cancer cell line (e.g., MCF-7 breast cancer cells)

-

Cell culture medium and supplements

-

Test compounds

-

Resazurin sodium salt solution

-

Clear-bottom 96-well plates

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).

-

Resazurin Addition: Add the resazurin solution to each well and incubate for 2-4 hours. Viable, metabolically active cells will reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

-

Data Acquisition: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the compound concentration and determine the IC₅₀ value.

Part 3: Data Presentation and Interpretation

The quantitative data generated from the screening assays should be summarized in a clear and concise format to facilitate comparison and structure-activity relationship (SAR) analysis.

Table 1: Representative Biological Data for this compound Analogs

| Compound | R¹ | R² | A1 Ki (nM)[13][14] | A2A Ki (nM)[13][14] | A3 Ki (nM)[13][14] | CDK2 IC₅₀ (nM) | MCF-7 IC₅₀ (µM) |

| CPA | H | Ribose | 2.3 | 790 | 43 | >10,000 | >100 |

| Analog 1 | H | H | 150 | >10,000 | 2500 | 50 | 5.2 |

| Analog 2 | Cl | H | 35 | 5000 | 1200 | 25 | 2.8 |

| Analog 3 | Br | H | 28 | 4500 | 1000 | 15 | 1.5 |

Data are hypothetical for Analogs 1-3 to illustrate SAR and are not from a specific cited source.

Interpretation of Results

The data in Table 1 illustrates how modifications to the this compound scaffold can modulate biological activity and selectivity. For instance, the removal of the ribose moiety (Analog 1 vs. CPA) significantly reduces affinity for adenosine receptors but unmasks potent activity against CDK2 and cancer cell lines. Further substitution on the purine ring (Analogs 2 and 3) can fine-tune this activity.

Part 4: Visualizing the Mechanism of Action

Understanding the downstream signaling pathways affected by the modulation of the primary targets is crucial for predicting the physiological effects of the synthesized analogs.

Adenosine A1 Receptor Signaling Pathway

Activation of the adenosine A1 receptor, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[19][20] This triggers a cascade of downstream events that ultimately modulate neuronal excitability and other physiological processes.

Caption: Simplified signaling pathway of the adenosine A1 receptor.

CDK2 Signaling Pathway in Cell Cycle Progression

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S phase transition. Its activity is dependent on binding to its regulatory subunit, Cyclin E or Cyclin A. Inhibition of CDK2 can lead to cell cycle arrest and is a validated strategy in cancer therapy.[2]

Caption: The role of CDK2 in the G1/S phase transition of the cell cycle.

Conclusion: A Roadmap for Novel Therapeutic Discovery

This technical guide has provided a comprehensive framework for the synthesis and screening of this compound analogs. By integrating detailed, field-proven protocols with the underlying scientific rationale, we have laid out a self-validating system for the discovery of novel modulators of adenosine receptors and protein kinases. The journey from a privileged scaffold to a potential therapeutic candidate is a complex one, but with a systematic and well-informed approach, the probability of success is significantly enhanced. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers dedicated to advancing the frontiers of drug discovery.

References

-

ResearchGate.

-

PubMed.

-

PMC - NIH.

-

ResearchGate.

-

Creative Diagnostics.

-

ResearchGate.

-

Wikipedia.

-

PubMed.

-

ResearchGate.

-

Wikipedia.

-

GeneCards.

-

ResearchGate.

-

MedChemExpress.

-

R&D Systems.

-

BenchChem.

-

Tocris Bioscience.

-

Selleck Chemicals.

-

Protocols.io.

-

PubMed.

-

ResearchGate.

-

PubMed.

-

ResearchGate.

-

PubMed.

-

Wikipedia.

-

YouTube.

-

Chemsrc.

-

IJCRT.org.

-

PubMed Central.

-

Master Organic Chemistry.

-

ACS Publications.

-

PubMed.

-

Chemistry Steps.

-

ResearchGate.

-

ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. N6-Cyclopentyladenosine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. cellbiolabs.com [cellbiolabs.com]

- 7. Deciphering the Agonist Binding Mechanism to the Adenosine A1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Frontiers | Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay [frontiersin.org]

- 10. N6-Cyclopentyladenosine | Adenosine A1 Receptors | Tocris Bioscience [tocris.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. rndsystems.com [rndsystems.com]

- 13. selleckchem.com [selleckchem.com]

- 14. Immunoassay protocol for quantitation of protein kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

Biological Activity of Novel N-cyclopentyl-9H-purin-6-amine Derivatives

An In-Depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

The purine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1] This guide focuses on a specific, highly promising subclass: N-cyclopentyl-9H-purin-6-amine derivatives. The inclusion of a cyclopentyl group at the N9 position is a key structural feature, often enhancing binding affinity within the active sites of enzymes, particularly kinases.[1] We will explore the synthesis, anticancer properties, and mechanistic underpinnings of these novel compounds, providing field-proven insights and detailed experimental protocols. This document synthesizes current research to offer a comprehensive resource for professionals engaged in the discovery and development of next-generation targeted therapies.

The Purine Scaffold: A Foundation for Therapeutic Innovation

Significance of Purine Analogs in Medicine

Purine-based compounds have long been integral to clinical practice, with agents like mercaptopurine, cladribine, and fludarabine being established anticancer drugs.[2] The structural resemblance of the purine core to endogenous nucleobases allows these molecules to function as effective antimetabolites. However, modern drug discovery has expanded their utility far beyond this initial role. By modifying the purine ring at various positions, researchers have developed potent inhibitors of key cellular enzymes, including cyclin-dependent kinases (CDKs), histone deacetylases (HDACs), and tyrosine kinases, which are critical drivers of cancer progression.[2][3][4]

The this compound Core: A Privileged Structure

The this compound framework serves as a versatile and highly effective template for developing targeted inhibitors. The cyclopentyl moiety at the N9 position is not merely a placeholder; it plays a crucial role in orienting the molecule within the ATP-binding pocket of many kinases, contributing to favorable binding interactions.[1] The C6 position, occupied by the amine, provides a readily accessible point for chemical modification, allowing for the introduction of diverse substituents to fine-tune potency, selectivity, and pharmacokinetic properties. This strategic combination makes the scaffold a prime candidate for generating libraries of compounds with diverse biological activities.

Synthetic Strategies for Novel Derivatives

The synthesis of this compound derivatives typically follows a convergent strategy, beginning with a commercially available purine starting material, such as 6-chloropurine. This approach allows for the late-stage introduction of diversity elements.

General Synthetic Workflow

The most common synthetic route involves a two-step process. First, the N9 position of the purine ring is alkylated with cyclopentyl bromide. Second, the chlorine atom at the C6 position undergoes a nucleophilic aromatic substitution reaction with a desired amine, such as a substituted piperazine. Triethylamine is typically used as a base to neutralize the hydrochloric acid generated during the reaction.[5]

Caption: General synthetic workflow for target derivatives.

Detailed Protocol: Synthesis of 6-(4-phenylpiperazin-1-yl)-9-cyclopentyl-9H-purine

This protocol is a representative example of the nucleophilic substitution step, a critical reaction for generating diverse analogs.[5]

Materials:

-

6-Chloro-9-cyclopentyl-9H-purine

-

1-Phenylpiperazine

-

Triethylamine (Et3N)

-

Absolute Ethanol (EtOH)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heat source

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc) and Hexane for elution

Procedure:

-

To a 50 mL round-bottom flask, add 6-Chloro-9-cyclopentyl-9H-purine (1 mmol, 1 equivalent).

-

Dissolve the starting material in 10 mL of absolute EtOH.

-

Add 1-Phenylpiperazine (1 mmol, 1 equivalent) to the solution.

-

Add Triethylamine (3 mmol, 3 equivalents) to the reaction mixture. The base is crucial for scavenging the HCl produced, driving the reaction to completion.

-

Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 18-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Concentrate the reaction mixture in vacuo using a rotary evaporator to remove the solvent.

-

Purify the resulting residue by silica gel column chromatography, using an appropriate solvent system (e.g., Ethyl acetate/Hexane, 2:1) to isolate the final product.

-

Characterize the purified compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Primary Biological Activity: Anticancer Efficacy

A significant body of research has demonstrated the potent anticancer activity of this compound derivatives across various human cancer cell lines.

In Vitro Cytotoxicity

Newly synthesized derivatives have shown particular promise against hepatocellular carcinoma (Huh7), colorectal carcinoma (HCT116), and breast cancer (MCF7) cells.[5] Several compounds exhibit IC₅₀ values in the low micromolar and even sub-micromolar range, indicating high cytotoxic potential. For instance, compounds bearing a substituted piperazine or phenyl group at the C6 position have been identified as potent anticancer agents.[5]

Data Summary: Comparative Cytotoxicity (IC₅₀)

The following table summarizes the IC₅₀ values for representative compounds, demonstrating the potent in vitro activity against various cancer cell lines.

| Compound ID | C6-Substituent | Huh7 (Liver) IC₅₀ (µM) | HCT116 (Colon) IC₅₀ (µM) | MCF7 (Breast) IC₅₀ (µM) | Reference |

| Compound 19 | 4-Phenylpiperazine | < 5 | 9.9 ± 0.9 | < 0.1 | [5] |

| Compound 23 | 4-(4-Fluorophenyl)piperazine | < 5 | 0.2 ± 0.1 | 20.0 ± 3.7 | [5] |

| Fludarabine | (Standard Drug) | 32.6 ± 4.6 | 33.8 ± 8.6 | 41.5 ± 4.3 | [5] |

| Cladribine | (Standard Drug) | 6.7 ± 1.1 | 7.1 ± 2.9 | 2.5 ± 1.1 | [5] |

Data extracted from Guven, E.B. et al., RSC Med. Chem., 2023.[5]

Protocol: MTT Assay for Cell Viability Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Materials:

-

96-well microtiter plates

-

Cancer cell lines (e.g., Huh7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 40 µM down to 2.5 µM) in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plates for 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Mechanism of Action: Targeting the Human Kinome

The primary mechanism through which many of these purine derivatives exert their anticancer effects is the inhibition of protein kinases. Their structural similarity to ATP allows them to function as competitive inhibitors in the kinase active site.

Selective Kinase Inhibition

High-throughput screening methods like KINOMEscan™ have been employed to profile the selectivity of these compounds against a broad panel of human kinases.[5] This approach is vital for identifying primary targets and potential off-target effects. For example, Compound 19 was found to be a highly selective inhibitor of Anaplastic Lymphoma Kinase (ALK) and Bruton's Tyrosine Kinase (BTK).[5] Further studies demonstrated that treatment with these compounds leads to a significant decrease in the active, phosphorylated form of the Src kinase in hepatocellular carcinoma cells.[5]

Downstream Signaling and Apoptosis Induction

The inhibition of upstream kinases like Src, ALK, and BTK triggers a cascade of downstream events that culminate in apoptosis (programmed cell death).[6] Specifically, inhibition of these kinases leads to reduced phosphorylation of the Retinoblastoma protein (Rb) and decreased levels of Cyclin E and CDK2, key regulators of the cell cycle.[6] This disruption of cell cycle control arrests proliferation and ultimately induces apoptosis, providing a clear mechanistic rationale for the observed cytotoxicity.[5][6]

Caption: Signaling pathway inhibited by purine derivatives.

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a compound's structure and its biological activity is paramount for rational drug design. Studies on this compound derivatives have yielded key insights.

-

C6-Position is Critical for Potency: The nature of the substituent at the C6 position dramatically influences activity. Replacing a sulfonyl group on the piperazine ring with a direct phenylpiperazine linkage was found to enhance cytotoxic potential.[5]

-

N9-Cyclopentyl Group Anchors the Molecule: The cyclopentyl group is consistently found in the most active compounds, reinforcing its importance for effective binding to target kinases.[1][7]

-

C8-Substitutions Can Modulate Activity: The introduction of bulky groups, such as a 4-phenoxyphenyl group at the C8 position, has been explored to create novel 6,8,9-trisubstituted purine analogues with distinct biological profiles.[7]

Caption: Key structure-activity relationships.

Future Directions and Therapeutic Potential

The this compound scaffold represents a highly fertile ground for the development of novel therapeutics. The demonstrated ability of these compounds to act as selective, multi-targeted kinase inhibitors makes them particularly attractive for addressing the complexity of diseases like cancer, where multiple signaling pathways are often dysregulated.[4] Future research should focus on:

-

Optimizing Pharmacokinetics: Enhancing properties like solubility and metabolic stability to improve in vivo efficacy.

-

Broadening Therapeutic Applications: Exploring the activity of these derivatives against other diseases driven by kinase dysregulation, such as inflammatory and neurodegenerative disorders.

-

Overcoming Drug Resistance: Designing next-generation compounds that can effectively inhibit mutated kinases responsible for acquired resistance to current therapies.

By leveraging the foundational knowledge outlined in this guide, researchers can continue to innovate and unlock the full therapeutic potential of this remarkable class of molecules.

References

-

Guven, E.B., Sahin, I.D., Altiparmak, D., et al. (2023). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. RSC Medicinal Chemistry. [Link]

-

Altiparmak, D., Guven, E.B., Servili, B., et al. (2024). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. National Institutes of Health. [Link]

-

Zhang, H., et al. (2018). Discovery of N1-(4-((7-Cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)phenyl)-N8-hydroxyoctanediamide as a Novel Inhibitor Targeting Cyclin-dependent Kinase 4/9 (CDK4/9) and Histone Deacetlyase1 (HDAC1) against Malignant Cancer. ACS Publications. [Link]

-

Zhao, J., Kang, G., Wang, W., et al. (2009). N-[2-chloro-9H-purin-6-yl]-N-cyclopropylglycylamino acids and derivatives: synthesis, evaluation as a class of novel analgesics, and 3D QSAR analysis. Bioorganic & Medicinal Chemistry. [Link]

-

RSC Medicinal Chemistry. (2023). Themed collection: World Cancer Day 2024: Showcasing cancer research across the RSC. Royal Society of Chemistry. [Link]

-

Mikhaylov, M.N., et al. (2023). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. MDPI. [Link]

-

Li, Z., et al. (2011). Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. ResearchGate. [Link]

-

PubChem. (n.d.). N-cyclopentyl-9-ethyl-9H-purin-6-amine. National Center for Biotechnology Information. [Link]

-

L-E-Mevel, H., et al. (2017). Cytotoxic and Antitumoral Activity of N-(9H-purin-6-yl) Benzamide Derivatives and Related Water-soluble Prodrugs. ResearchGate. [Link]

-

Balasubramanian, N., et al. (2014). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. ACS Publications. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of N-cyclopentyl-9H-purin-6-amine

Foreword: Charting the Course for Drug Discovery

In the landscape of medicinal chemistry and drug development, the journey from a promising molecular entity to a viable therapeutic candidate is paved with rigorous scientific investigation. A molecule's intrinsic physicochemical properties are the foundational pillars upon which its pharmacokinetic and pharmacodynamic profiles are built. These properties—solubility, lipophilicity, ionization state, and stability—govern everything from absorption and distribution to metabolic fate and target engagement. This guide provides a comprehensive technical overview of N-cyclopentyl-9H-purin-6-amine, a substituted purine derivative. As a member of a chemical class renowned for its diverse biological activities, understanding its fundamental characteristics is paramount for any research program. This document is designed for the discerning researcher, offering not just data, but a validated framework for the experimental determination and interpretation of these critical parameters.

Chemical Identity and Structural Framework

A precise understanding of a compound's structure is the unambiguous starting point for all subsequent characterization.

-

IUPAC Name: this compound

-

Synonyms: 6-Cyclopentylaminopurine

-

Molecular Formula: C₁₀H₁₃N₅[1]

-

Molecular Weight: 203.24 g/mol [1]

Chemical Structure:

Caption: 2D structure of this compound.

Core Physicochemical Properties: A Quantitative Overview

The following table summarizes the key physicochemical parameters for this compound. It is critical to note that while some values are derived from computational models, they serve as essential guides for experimental design.

| Property | Value | Method | Significance in Drug Development |

| Molecular Weight | 203.24 g/mol [1] | Calculated | Influences diffusion and transport across membranes. |

| logP (Octanol/Water) | ~2.0 (Predicted)[1] | XLogP3 Algorithm | Measures lipophilicity; critical for predicting membrane permeability and oral absorption. |

| Topological Polar Surface Area (TPSA) | 66.5 Ų[1] | Calculated | Predicts transport properties, including blood-brain barrier penetration. |

| Hydrogen Bond Donors | 2[1] | Calculated | Influences solubility and target binding interactions. |

| Hydrogen Bond Acceptors | 4[1] | Calculated | Influences solubility and target binding interactions. |

| pKa (Most Basic) | ~4-5 (Estimated) | Potentiometric Titration | Determines the ionization state at physiological pH, impacting solubility, permeability, and target binding. |

| Aqueous Solubility | To be determined | HPLC-UV/Shake-Flask | Fundamental for absorption; poor solubility is a major hurdle in drug development. |

| Melting Point | To be determined | Differential Scanning Calorimetry (DSC) | Indicates crystal lattice energy and purity. |

Experimental Determination of Physicochemical Properties

As a Senior Application Scientist, my emphasis is on robust, reproducible experimental design. The following protocols are industry-standard methods for characterizing a novel chemical entity.

Workflow for Physicochemical Characterization

The logical flow of experiments ensures that data from one assay informs the next, creating an efficient and comprehensive characterization cascade.

Caption: A logical workflow for the physicochemical characterization of a new chemical entity.

Determination of pKa by Potentiometric Titration

Rationale: The pKa dictates the charge of a molecule at a given pH. For this compound, the purine ring system and the exocyclic amine are the primary sites of protonation. Knowing the pKa is crucial for designing solubility studies and predicting its behavior in the buffered environment of the human body (pH 1.5 to 8.0).

Step-by-Step Protocol:

-

Preparation: Accurately weigh ~1-2 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water) to ensure complete dissolution.

-

Instrumentation: Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).

-

Titration: Place the solution in a thermostatted vessel at 25°C. Begin stirring and record the initial pH.

-

Acidic Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl), adding small, precise aliquots (e.g., 10 µL). Record the pH after each addition, allowing the reading to stabilize.

-

Basic Titration: In a separate experiment, titrate a fresh solution of the compound with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH) to identify any acidic protons.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the compound is in its ionized form. Specialized software is used to calculate the pKa values from the titration curve.

Measurement of Lipophilicity (logP) by Shake-Flask Method

Rationale: The partition coefficient (logP) is the measure of a drug's lipophilicity. It is a key predictor of its ability to cross cell membranes. A balanced logP (typically between 1 and 3) is often desired for orally administered drugs. The predicted XLogP3 value of 1.7 suggests this compound has favorable properties, which must be confirmed experimentally.

Step-by-Step Protocol:

-

System Preparation: Prepare a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4. Pre-saturate the n-octanol with PBS and the PBS with n-octanol by mixing them vigorously and allowing the layers to separate overnight.

-

Compound Addition: Prepare a stock solution of this compound in the aqueous phase (pre-saturated PBS).

-

Partitioning: Add a known volume of the stock solution to an equal volume of the pre-saturated n-octanol in a glass vial.

-

Equilibration: Cap the vial and shake it gently for a set period (e.g., 2-4 hours) at a constant temperature (25°C) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the vial at a low speed to ensure complete separation of the aqueous and organic layers.

-

Quantification: Carefully remove an aliquot from each layer. Determine the concentration of the compound in both the aqueous (C_aq) and octanol (C_oct) phases using a validated analytical method, typically reverse-phase HPLC with UV detection.

-

Calculation: Calculate the partition coefficient P as P = C_oct / C_aq. The final value is expressed as logP.

Caption: Experimental workflow for LogP determination using the shake-flask method.

Stability Profile: Ensuring Molecular Integrity

Rationale: A drug candidate must be stable enough to withstand storage and the physiological conditions it will encounter in the body. Forced degradation studies are performed to identify potential degradation pathways and to develop stability-indicating analytical methods.

Protocol for Forced Degradation:

-

Conditions: Expose solutions of this compound to a range of stress conditions:

-

Acidic: 0.1 M HCl at 60°C for 24 hours.

-

Basic: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: Solid compound at 80°C for 48 hours.

-

Photolytic: Solution exposed to UV light (e.g., 254 nm) for 24 hours.

-

-

Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method (typically with a photodiode array detector).

-

Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control. Quantify the percentage of the parent compound remaining and identify any major degradation products by their retention times and UV spectra. Mass spectrometry (LC-MS) can be used to elucidate the structures of the degradants.

Conclusion and Forward Outlook

This guide has outlined the essential physicochemical properties of this compound and provided a robust framework for their experimental determination. The predicted parameters, such as a logP of approximately 1.7 and a TPSA of 66.5 Ų, suggest that this molecule possesses drug-like characteristics favorable for membrane permeability. However, these computational estimates demand rigorous experimental validation.

The protocols detailed herein for pKa, solubility, logP, and stability are not merely procedural steps; they are self-validating systems designed to produce the high-quality, reproducible data required for informed decision-making in a drug discovery program. By systematically characterizing these foundational properties, researchers can confidently advance this compound, or any new chemical entity, through the preclinical pipeline, ultimately increasing the probability of developing a successful therapeutic agent.

References

-

PubChem. N-cyclopentyl-9-ethyl-9H-purin-6-amine. National Center for Biotechnology Information. Available from: [Link]

-

Chemsrc. 9H-Purin-6-amine, N-cyclopentyl-. Available from: [Link]

-

MDPI. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Available from: [Link]

-

Organic Chemistry Data. pKa Data Compiled by R. Williams. Available from: [Link]

-

Approximate pKa chart of the functional groups. Available from: [Link]

Sources

An In-depth Technical Guide to the NMR Spectral Analysis of N-cyclopentyl-9H-purin-6-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-cyclopentyl-9H-purin-6-amine, a member of the substituted purine family, holds significant interest within the realms of medicinal chemistry and drug development. Its structural motif is a key component in various biologically active molecules. Understanding the precise three-dimensional structure and electronic environment of this compound is paramount for elucidating its mechanism of action, optimizing its properties, and ensuring its purity and identity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural characterization of such organic molecules in solution.

I. Molecular Structure and Predicted Spectral Features

The foundational step in any NMR analysis is a thorough understanding of the molecule's structure. This compound consists of a purine core substituted at the 6-position with a cyclopentylamine group.

III. Spectral Analysis and Interpretation

The following sections detail the expected NMR data for this compound, with illustrative examples based on the known data for N6-cyclopentyladenosine where applicable.

A. ¹H NMR Spectrum Analysis

The ¹H NMR spectrum will provide the initial and most detailed information about the proton environments.

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| H8 | ~8.2-8.4 | Singlet | 1H | Aromatic proton on the purine ring, deshielded by the adjacent nitrogen atoms. |

| H2 | ~8.0-8.2 | Singlet | 1H | Aromatic proton on the purine ring, typically slightly upfield from H8. |

| NH (purine) | Variable, broad | Singlet | 1H | Chemical shift is highly dependent on solvent, concentration, and temperature. |

| NH (amine) | Variable, broad | Singlet | 1H | Similar to the purine NH, its chemical shift is variable. |

| H1' (cyclopentyl) | ~4.5-4.7 | Multiplet | 1H | Methine proton directly attached to the electron-withdrawing amine group, leading to a downfield shift. |

| H2'/H5' (cyclopentyl) | ~2.0-2.2 | Multiplet | 4H | Methylene protons adjacent to the methine carbon. |

| H3'/H4' (cyclopentyl) | ~1.5-1.8 | Multiplet | 4H | Methylene protons further from the amine substituent. |

Causality behind Predicted Shifts: The chemical shifts of the purine protons (H2 and H8) are in the aromatic region due to the ring current effect. The electron-withdrawing nature of the nitrogen atoms in the purine ring deshields these protons, causing them to resonate at a relatively downfield position. The cyclopentyl protons exhibit shifts typical for aliphatic systems, with the methine proton (H1') being the most deshielded due to its proximity to the nitrogen atom of the amine linker.

B. ¹³C NMR and DEPT Spectrum Analysis

The ¹³C NMR spectrum, in conjunction with DEPT experiments, will confirm the carbon skeleton.

| Carbon(s) | Predicted Chemical Shift (ppm) | DEPT-135 | DEPT-90 | Rationale |

| C6 | ~155-157 | - | - | Carbon attached to two nitrogen atoms in the purine ring. |

| C2 | ~152-154 | + | + | Aromatic CH carbon in the purine ring. |

| C4 | ~148-150 | - | - | Quaternary carbon in the purine ring. |

| C8 | ~140-142 | + | + | Aromatic CH carbon in the purine ring. |

| C5 | ~120-122 | - | - | Quaternary carbon in the purine ring. |

| C1' (cyclopentyl) | ~52-54 | + | + | Methine carbon directly attached to the nitrogen. |

| C2'/C5' (cyclopentyl) | ~32-34 | - | - | Methylene carbons adjacent to the methine. |

| C3'/C4' (cyclopentyl) | ~23-25 | - | - | Methylene carbons beta to the methine. |

Self-Validating System: The combination of the broadband ¹³C spectrum with DEPT-135 and DEPT-90 provides a self-validating assignment of carbon types. For instance, the signals for C2 and C8 will be positive in both DEPT-135 and DEPT-90, confirming they are CH carbons. The signals for the cyclopentyl methylene carbons will be negative in the DEPT-135 and absent in the DEPT-90 spectrum.

C. 2D NMR Correlation Analysis

2D NMR experiments are essential to connect the puzzle pieces provided by the 1D spectra.

1. COSY Analysis:

The COSY spectrum will reveal the proton-proton coupling network within the cyclopentyl group.

We expect to see a cross-peak between the methine proton (H1') and the adjacent methylene protons (H2'/H5'). In turn, the H2'/H5' protons will show a correlation to the H3'/H4' protons. The aromatic protons (H2 and H8) will not show any COSY correlations as they are not coupled to other protons.

2. HSQC Analysis:

The HSQC spectrum will definitively link each proton to its directly attached carbon.

-

A cross-peak will be observed between the ¹H signal at ~8.2-8.4 ppm and the ¹³C signal at ~140-142 ppm, assigning these to H8 and C8, respectively.

-

A cross-peak between the ¹H signal at ~8.0-8.2 ppm and the ¹³C signal at ~152-154 ppm will confirm the assignment of H2 and C2.

-

The cyclopentyl protons will show correlations to their corresponding carbons, for example, the methine proton at ~4.5-4.7 ppm will correlate with the carbon at ~52-54 ppm.

3. HMBC Analysis:

The HMBC spectrum is the key to confirming the overall connectivity of the molecule.

-

Purine Ring Connectivity: The H2 proton should show correlations to C4 (²J) and C6 (³J). The H8 proton will show correlations to C4 (³J) and C5 (²J). These correlations confirm the positions of the protons on the purine ring.

-

Cyclopentyl to Purine Linkage: Critically, the methine proton of the cyclopentyl group (H1') should show a correlation to the C6 carbon of the purine ring (³J). This is the definitive evidence for the point of attachment of the cyclopentylamino group.

-

Cyclopentyl Ring Structure: The protons of the cyclopentyl group will show correlations to adjacent carbons within the ring, further confirming its structure. For example, H1' will show correlations to C2' and C5' (²J).

IV. Conclusion

The comprehensive NMR analysis of this compound, through a combination of 1D and 2D NMR techniques, allows for the unambiguous determination of its chemical structure. By systematically interpreting the chemical shifts, coupling constants, and correlation data from ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments, researchers can confidently verify the identity and purity of this important synthetic molecule. The methodologies and principles outlined in this guide provide a robust framework for the structural elucidation of not only this compound but also a wide array of other substituted purine derivatives that are of interest in drug discovery and development. The logical application of these powerful analytical tools is indispensable for advancing our understanding of the structure-activity relationships of novel therapeutic agents.

V. References

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Retrieved from [Link]

-

Pauli, G. F., et al. (2014). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Journal of Natural Products, 77(6), 1459–1470. [Link]

-

Georgia Institute of Technology. Small molecule NMR sample preparation. (2023, August 29). Retrieved from [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

-

University College London. Sample Preparation. Retrieved from [Link]

-

Chemistry LibreTexts. 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2022, September 24). Retrieved from [Link]

-

Slideshare. use of nmr in structure ellucidation. (2015, May 22). Retrieved from [Link]

-

PubChem. N6-Cyclopentyladenosine. Retrieved from [Link]

An In-Depth Technical Guide to the Mass Spectrometric Analysis of N-cyclopentyl-9H-purin-6-amine

This guide provides a comprehensive overview of the methodologies and data interpretation involved in the mass spectrometric analysis of N-cyclopentyl-9H-purin-6-amine, a substituted purine of interest in medicinal chemistry and drug development. The principles and protocols detailed herein are designed for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical, field-proven insights.

Introduction: The Analytical Imperative

This compound (Molecular Formula: C₁₀H₁₃N₅) belongs to the purine class of molecules, which are fundamental to numerous biological processes.[1][2] The structural characterization and quantification of such molecules are paramount in drug discovery for verifying identity, assessing purity, and studying metabolism. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as a cornerstone technique for these analytical challenges due to its exceptional sensitivity and selectivity.[3][4]

This document outlines the strategic development of a robust LC-MS/MS method for this compound, focusing on the rationale behind instrumental choices, a detailed experimental protocol, and a thorough examination of the expected mass spectral data, including fragmentation pathways.

Foundational Principles & Method Development

The successful analysis of a small molecule like this compound hinges on a carefully designed analytical method. This involves a synergistic optimization of sample preparation, chromatographic separation, and mass spectrometric detection.[3][5]

Ionization Technique: The Gateway to the Mass Analyzer

The choice of ionization source is critical. For polar, thermally labile small molecules, soft ionization techniques are preferred as they generate intact molecular ions with minimal in-source fragmentation.[6]

-

Expert Rationale: this compound possesses several basic nitrogen atoms within its purine core, making it an ideal candidate for Electrospray Ionization (ESI) in the positive ion mode . The purine ring readily accepts a proton ([M+H]⁺) in an acidic mobile phase, leading to efficient ion generation.[6][7] ESI is a widely used and highly efficient ionization method for polar molecules.[4]

Mass Analyzer Selection: Resolution and Fragmentation

The choice of mass analyzer dictates the quality and type of data obtained.

-

High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap are invaluable. They provide high mass accuracy, enabling the confident determination of elemental composition from the exact mass of the molecular ion.[4] For this compound, the monoisotopic mass is 203.1171 Da.[8] An HRMS instrument can measure this with sub-5 ppm mass accuracy, confirming the C₁₀H₁₃N₅ formula.

-

Tandem Mass Spectrometry (MS/MS): For unambiguous structural confirmation, tandem mass spectrometry is the gold standard.[4] In this technique, the protonated molecule ([M+H]⁺) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This fragmentation pattern serves as a structural fingerprint of the molecule.[9]

Chromatographic Separation: Ensuring Analytical Fidelity

Liquid chromatography separates the analyte from matrix components and potential isomers, which is crucial for accurate quantification and interpretation.[10]

-

Expert Rationale: A reversed-phase (RP) C18 column is the workhorse for separating small to moderately polar molecules. A typical mobile phase system consists of water with an acidic modifier (e.g., 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile or methanol with the same modifier as mobile phase B.[11] The formic acid serves a dual purpose: it improves chromatographic peak shape and promotes protonation for ESI.[11]

Experimental Protocol: A Self-Validating Workflow

This section provides a detailed, step-by-step methodology for the LC-MS/MS analysis. The inclusion of quality control steps ensures the trustworthiness and reproducibility of the data.

Materials and Reagents

-

This compound reference standard

-

LC-MS grade water

-

LC-MS grade acetonitrile

-

Formic acid (≥99%)

-

Calibrant solution for the mass spectrometer

Sample Preparation

-

Stock Solution: Accurately weigh ~1 mg of the reference standard and dissolve it in 1 mL of methanol or a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution.

-

Working Solution: Perform serial dilutions of the stock solution using the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to create a working solution at a suitable concentration (e.g., 1 µg/mL) for infusion or injection.

LC-MS System Configuration

-

LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Mass Spectrometer: ESI-equipped Q-TOF or Orbitrap instrument.

Instrumental Method

-

System Equilibration: Equilibrate the LC column with the initial mobile phase conditions (e.g., 5% B) for at least 15-20 minutes or until a stable baseline is achieved.

-

MS Calibration: Perform a mass calibration of the instrument according to the manufacturer's protocol to ensure high mass accuracy.

-

Analyte Tuning (Optional but Recommended): Infuse the working solution directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flow, temperature) and collision energy for the [M+H]⁺ ion and its fragments.

-

LC Gradient:

-

Start at 5% B.

-

Ramp to 95% B over 5-7 minutes.[11]

-

Hold at 95% B for 1-2 minutes.

-

Return to 5% B and re-equilibrate for 2-3 minutes.

-

-

MS Acquisition Parameters:

-

Ionization Mode: ESI Positive.

-

Mass Range (Full Scan - MS1): m/z 100-500.

-

Targeted MS/MS:

-

Precursor Ion: m/z 204.12.

-

Collision Energy: Optimize via infusion or use a stepped collision energy (e.g., 10-40 eV).

-

Product Ion Scan Range: m/z 50-210.

-

-

Below is a diagram illustrating the general LC-MS experimental workflow.

Caption: General LC-MS/MS Workflow.

Data Interpretation: Decoding the Mass Spectrum

Full Scan (MS1) Spectrum

The MS1 spectrum provides the mass-to-charge ratio of the intact, ionized molecule.

-

Expected Molecular Ion: The protonated molecule, [M+H]⁺, is expected at m/z 204.1249 , corresponding to the formula [C₁₀H₁₄N₅]⁺.

-

Isotopic Pattern: The presence of 10 carbon atoms will result in an A+1 isotopic peak ([¹³C₁C₉H₁₄N₅]⁺) at m/z 205.1283 with a relative abundance of approximately 11% of the monoisotopic peak. Observing this pattern provides further confidence in the assigned elemental composition.

Tandem (MS/MS) Spectrum and Fragmentation Pathway

The MS/MS spectrum reveals the structure of the molecule through its fragmentation pattern. The fragmentation of purine analogs is often predictable, with cleavages occurring at the most labile bonds.[1][2] For this compound, the primary fragmentation pathways are initiated by cleavage of the N-cyclopentyl bond and fragmentation of the purine ring itself.

Key Predicted Fragments:

-

Loss of Cyclopentene (m/z 136.06): A common fragmentation for N-alkyl purines is the neutral loss of the alkene from the substituent group. Here, a neutral loss of cyclopentene (C₅H₈, 68.06 Da) from the precursor ion (m/z 204.12) results in a prominent fragment ion at m/z 136.0621 . This ion corresponds to the protonated adenine core, [C₅H₆N₅]⁺. This is often the most abundant fragment ion.

-

Formation of Cyclopentylaminium Ion (m/z 86.09): Cleavage of the C-N bond between the purine ring and the cyclopentyl group can lead to the formation of the cyclopentylaminium cation [C₅H₁₂N]⁺, though this is typically a less favored pathway compared to the neutral loss.

-

Purine Ring Fragmentation: The adenine core itself (m/z 136.06) can undergo further fragmentation, such as the characteristic loss of HCN (27.01 Da) to yield a fragment at m/z 109.0515 .

The predicted fragmentation pathway is visualized below.

Caption: Predicted MS/MS Fragmentation Pathway.

Summary of Mass Spectral Data

The key quantitative data for the mass spectrometric analysis of this compound are summarized in the table below for easy reference.

| Ion Species | Formula | Calculated m/z | Description |

| [M+H]⁺ | [C₁₀H₁₄N₅]⁺ | 204.1249 | Protonated Molecular Ion |

| [M+H]⁺ Fragment | [C₅H₆N₅]⁺ | 136.0621 | Loss of neutral cyclopentene (C₅H₈) |

| [M+H]⁺ Fragment | [C₄H₄N₄]⁺ | 109.0515 | Subsequent loss of HCN from m/z 136 |

Conclusion

This guide provides a robust framework for the mass spectrometric analysis of this compound, grounded in established scientific principles and expert experience. By employing a systematic approach involving LC separation with a C18 column, positive mode electrospray ionization, and high-resolution tandem mass spectrometry, researchers can achieve unambiguous identification and structural elucidation. The predictable fragmentation pattern, dominated by the neutral loss of cyclopentene to yield the adenine core ion (m/z 136.06), serves as a reliable diagnostic fingerprint for this compound. Adherence to the detailed protocols and data interpretation strategies outlined herein will ensure the generation of high-quality, trustworthy data essential for advancing drug development and related scientific research.

References

-

Mass spectrometric analysis of purine de novo biosynthesis intermediates - PMC. (2018). National Institutes of Health (NIH). Available at: [Link]

-

Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. (2023). Clinical Tree. Available at: [Link]

-

Mass spectrometric analysis of purine de novo biosynthesis intermediates. (2018). PubMed. Available at: [Link]

-

How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Available at: [Link]

-

Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Target Review. Available at: [Link]

-

Mass spectrometry for analysis of purine and pyrimidine compounds. (2000). PubMed. Available at: [Link]

-

A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. ResearchGate. Available at: [Link]

-

Small Molecule Method Development Strategies with Chad Christianson. (2025). Bioanalysis Zone. Available at: [Link]

-

Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

-

An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019). National Institutes of Health (NIH). Available at: [Link]

Sources

- 1. Mass spectrometric analysis of purine de novo biosynthesis intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mass spectrometric analysis of purine de novo biosynthesis intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. clinicalpub.com [clinicalpub.com]

- 4. drugtargetreview.com [drugtargetreview.com]

- 5. tecan.com [tecan.com]

- 6. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mass spectrometry for analysis of purine and pyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. bioanalysis-zone.com [bioanalysis-zone.com]

Introduction: The Significance of the N-cyclopentylpurin-6-amine Scaffold

An In-Depth Technical Guide to the Crystal Structure of N-cyclopentyl-9H-purin-6-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The purine ring system is a foundational heterocyclic scaffold, integral to the structure of DNA, RNA, and essential coenzymes.[1] Its inherent biological relevance has made it a "privileged scaffold" in medicinal chemistry, leading to the development of numerous therapeutic agents.[2][3] Among these, this compound derivatives have emerged as a class of significant interest, demonstrating potent activities as anticancer and kinase inhibiting agents.[4][5] The cyclopentyl group at the N9 position, in particular, has been identified as a key moiety for enhancing antiproliferative effects.[5]

Understanding the precise three-dimensional arrangement of atoms and the intricate network of intermolecular interactions within the solid state is paramount for rational drug design. Single-crystal X-ray diffraction provides an unambiguous determination of a molecule's structure, offering critical insights into its conformation, stereochemistry, and potential binding modes with biological targets.[6] This guide provides a comprehensive overview of the synthesis, crystal structure analysis, and experimental methodologies associated with this compound derivatives, grounded in the principles of structural chemistry and its application to drug discovery.

Synthesis: A Convergent Approach to the Scaffold

The synthesis of this compound derivatives is typically achieved through a robust and versatile multi-step process. A common and efficient strategy begins with a commercially available purine, such as 6-chloropurine, and proceeds via sequential nucleophilic substitutions.[4]

The causality behind this synthetic choice lies in its modularity. The stepwise approach allows for the introduction of diverse functionalities at both the N9 and C6 positions, enabling the creation of extensive chemical libraries for structure-activity relationship (SAR) studies.

-

N9-Alkylation: The first key step involves the selective alkylation of the purine ring at the N9 position. This is typically accomplished by reacting 6-chloropurine with cyclopentyl bromide in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).[4] The choice of a non-nucleophilic base is critical to prevent competing reactions and ensure the desired N9 substitution.

-

C6-Amination: The resulting intermediate, 6-chloro-9-cyclopentyl-9H-purine, possesses an electrophilic C6 position due to the electron-withdrawing nature of the chlorine atom. This allows for a subsequent nucleophilic aromatic substitution reaction.[4][7] A wide array of primary or secondary amines can be introduced at this position by reacting the intermediate with the desired amine, often in the presence of a tertiary amine base like triethylamine (Et₃N) in a solvent such as ethanol.[4][7]

This two-step sequence provides a reliable and scalable route to a diverse range of target molecules.

Core Principles of Crystal Structure Analysis

The crystal structure of a molecule reveals the fundamental packing forces and conformational preferences that govern its solid-state behavior. For this compound derivatives, several key structural features are consistently observed.

Molecular Geometry and Tautomerism

The purine core is an aromatic, bicyclic system and is, therefore, largely planar.[8] The cyclopentyl substituent at N9 is non-planar and typically adopts a low-energy conformation, such as an envelope or twist, to minimize steric strain. The exocyclic amine at C6 introduces a critical hydrogen bond donor site. While tautomerism is a consideration for unsubstituted purines, the alkylation at the N9 position fixes the tautomeric form, simplifying structural analysis.[9][10]

The Landscape of Intermolecular Interactions

The crystal packing is a self-validating system dictated by a hierarchy of non-covalent interactions that stabilize the lattice.

-

Hydrogen Bonding: This is often the dominant directional force. The N-H group of the C6-amine acts as a hydrogen bond donor, while the nitrogen atoms within the purine ring (typically N1 and N7) serve as strong acceptors. This frequently leads to the formation of well-defined hydrogen-bonded dimers or chains, which are fundamental building blocks of the crystal structure.[8]

-

π-π Stacking: The electron-rich purine rings often engage in π-π stacking interactions, where the aromatic faces of adjacent molecules align in a parallel or offset fashion. These interactions, with centroid-to-centroid distances typically in the range of 3.3 to 3.8 Å, are a significant cohesive force in the crystal lattice.[8]

-

C-H···π and van der Waals Interactions: Weaker C-H···π contacts, where C-H bonds from the cyclopentyl ring or other substituents interact with the purine π-system, and non-directional van der Waals forces contribute to the overall stability and efficient packing of the molecules.[8]

Quantitative Crystallographic Data

The results of a single-crystal X-ray diffraction experiment are summarized in a set of crystallographic parameters. The table below presents hypothetical yet representative data for a derivative, illustrating the key metrics obtained.

| Parameter | Example Value | Significance |

| Formula | C₁₅H₁₇N₅ | Defines the molecular composition.[8] |

| Crystal System | Monoclinic | Describes the symmetry of the unit cell.[8] |

| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell.[8][10] |

| Unit Cell Dimensions | a=12.9 Å, b=21.1 Å, c=11.2 Å, β=114.2° | The dimensions and angles of the fundamental repeating block of the crystal.[8][10] |

| Volume (V) | 2823.5 ų | The volume of the unit cell.[8][10] |

| Molecules per Cell (Z) | 8 | The number of molecules contained within one unit cell.[8] |

| Hydrogen Bond (N-H···N) | D-H = 0.86 Å, H···A = 2.15 Å, D···A = 3.00 Å, ∠170° | Geometric parameters defining the strength and linearity of hydrogen bonds. |

| π-π Stacking Distance | 3.31 Å | Centroid-to-centroid distance between parallel purine rings.[8] |

Experimental Protocols: From Solution to Structure

Protocol 1: Single Crystal Growth

Obtaining high-quality single crystals is the most critical and often challenging step. The goal is to create a supersaturated solution from which molecules can slowly and orderly deposit onto a growing crystal lattice. Vapor diffusion is a reliable and widely used technique.

Objective: To grow single crystals of an this compound derivative suitable for X-ray diffraction.

Materials:

-

Target compound (5-10 mg)

-

Solvent A (a good solvent for the compound, e.g., Dichloromethane, THF)

-

Solvent B (a poor solvent, miscible with A, and more volatile, e.g., Pentane, Diethyl Ether)[11]

-

Small vial (e.g., 2 mL)

-

Larger vial or beaker (e.g., 20 mL) with a cap or parafilm

-

Syringe and needle

Methodology:

-

Prepare the Saturated Solution: Dissolve 5-10 mg of the purified compound in a minimal amount of Solvent A (e.g., 0.5 mL) in the small vial. Ensure the compound is fully dissolved; gentle warming may be applied if necessary, followed by cooling to room temperature.[11]

-

Set up the Diffusion Chamber: Place the small vial (uncapped) inside the larger vial or beaker.

-

Add the Anti-Solvent: Carefully add 5-10 mL of the more volatile anti-solvent (Solvent B) to the larger vial, ensuring it does not directly mix with the solution in the inner vial. The level of the anti-solvent should be below the rim of the inner vial.[11]

-

Seal and Incubate: Seal the larger vial tightly with its cap or parafilm. To create a small vent for slow diffusion, pierce the seal once with a needle.

-

Crystallization: Place the sealed apparatus in a location free from vibrations and significant temperature fluctuations. Crystals should form over a period of several hours to several days at the interface of the two solvents or on the walls of the inner vial.[11] The slow evaporation of the more volatile anti-solvent into the inner vial gradually reduces the solubility of the compound, leading to controlled crystal growth.

Protocol 2: Single-Crystal X-ray Diffraction (SCXRD)

Objective: To determine the molecular and crystal structure of the compound.

Methodology:

-

Crystal Mounting: A suitable single crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (typically at 100-120 K) on the goniometer head of the diffractometer. The rapid cooling minimizes thermal motion and radiation damage.

-

Data Collection: The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation) and a detector, rotates the crystal through a series of orientations.[8] At each orientation, the crystal diffracts the X-ray beam, and the positions and intensities of the diffracted spots are recorded.

-

Data Processing: The raw diffraction data are integrated to determine the intensities of each reflection and corrected for experimental factors. The unit cell parameters and space group are determined from the diffraction pattern.[10]

-

Structure Solution and Refinement: The processed data are used to solve the phase problem and generate an initial electron density map. Software packages like the SHELX suite are commonly used for this purpose.[10] An initial model of the molecule is fitted to the electron density map. This model is then refined iteratively by adjusting atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data, resulting in a final, accurate crystal structure.[6]

Implications for Drug Design and SAR

The knowledge gleaned from the crystal structure is not merely academic; it is a powerful tool for advancing drug discovery programs.

-

Target Binding Hypothesis: The solid-state conformation and the network of hydrogen bonds observed in the crystal provide a validated, low-energy three-dimensional model of the molecule. This structure can be used as a starting point for molecular docking studies to predict how the compound might bind to the active site of a target protein, such as a kinase.[12] The observed intermolecular interactions in the crystal often mimic the key interactions (e.g., hydrogen bonds with backbone amides) found in a protein-ligand complex.

-

Rational Analogue Design: By understanding which parts of the molecule are involved in crucial crystal packing interactions (like hydrogen-bonded dimers), medicinal chemists can make more informed decisions. For example, modifying a group that is essential for a strong hydrogen bond network might drastically alter the compound's solubility and solid-state properties. Conversely, modifying a substituent that points away from these core interactions may allow for fine-tuning of properties like potency or selectivity without disrupting the core binding pharmacophore.

-

Physicochemical Properties: Crystal packing influences critical physicochemical properties such as melting point, stability, and solubility. A deep understanding of the packing forces can aid in the selection of drug candidates with favorable solid-state characteristics for formulation and development.

Conclusion

The this compound scaffold represents a valuable platform for the development of novel therapeutics. This guide has detailed the synthetic strategies, core structural principles, and experimental protocols central to understanding these molecules at an atomic level. Through the rigorous application of single-crystal X-ray diffraction, researchers can elucidate the precise three-dimensional architecture and intermolecular interactions that govern the behavior of these derivatives. This structural knowledge is indispensable, providing a rational foundation for optimizing molecular design, understanding structure-activity relationships, and ultimately accelerating the journey from a promising compound to a clinically effective drug.

References

- Revealing the Crystal Structure of the Purine Base Xanthine with Three-Dimensional (3D) Electron Diffraction. (2025).

-

X-Ray crystal structure of N-7-alkylated purine regioisomer. (n.d.). ResearchGate. [Link]

-

Guven, E. B., et al. (2023). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. RSC Medicinal Chemistry. [Link]

-

Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors. (2023). ACS Publications. [Link]

-

Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. (n.d.). National Institutes of Health. [Link]

-

Molecular structure of selected purines 4f and 7e obtained by X-Ray diffraction analyses. (n.d.). ResearchGate. [Link]

-

Structural Assignment of 6-Oxy Purine Derivatives through Computational Modeling, Synthesis, X-ray Diffraction, and Spectroscopic Analysis. (n.d.). PubMed Central. [Link]

-

Revealing the Crystal Structure of the Purine Base Xanthine with Three-Dimensional (3D) Electron Diffraction. (n.d.). PubMed Central. [Link]

-

Structural Properties of some Purine Derivative Drugs. (n.d.). IOSR Journal. [Link]

-

N-cyclopentyl-9-ethyl-9H-purin-6-amine. (n.d.). PubChem. [Link]

-

Guide to Growing a Single Crystal. (n.d.). MIT OpenCourseWare. [Link]

-

CCDC 1471632: Experimental Crystal Structure Determination. (n.d.). The University of Manchester Research Explorer. [Link]

-

CCDC 1958363: Experimental Crystal Structure Determination. (n.d.). Iowa Research Online. [Link]

-

Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. (n.d.). MDPI. [Link]

-

A solid-phase approach to novel purine and nucleoside analogs. (n.d.). PubMed. [Link]

-

Biological activities of purine analogues: a review. (2025). ResearchGate. [Link]

-

9-(prop-2-yn-1-yl)-9H-purin-6-amine. (n.d.). PubChem. [Link]

-

9H-Purin-6-amine, N-cyclopentyl-. (n.d.). Chemsrc. [Link]

-

Synthesis and Biological Evaluation of Novel Pyrimidine Amine Derivatives Bearing Bicyclic Monoterpene Moieties. (2022). PMC - NIH. [Link]

-

N-Benzyl-9-isopropyl-9H-purin-6-amine. (n.d.). ResearchGate. [Link]

-

9H-Purin-6-amine, N,9-dimethyl-. (n.d.). PubChem. [Link]

-

Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. (n.d.). PMC - NIH. [Link]

-

Purine Analogs. (n.d.). Holland-Frei Cancer Medicine - NCBI Bookshelf. [Link]

Sources

- 1. researchgate.net [researchgate.net]